molecular formula C19H17ClN6 B11235814 N~4~-(3-chlorophenyl)-N~6~,N~6~-dimethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

N~4~-(3-chlorophenyl)-N~6~,N~6~-dimethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B11235814
M. Wt: 364.8 g/mol
InChI Key: BZUAFCLAUSOZTK-UHFFFAOYSA-N
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Description

This compound belongs to the pyrazolo[3,4-d]pyrimidine family, a scaffold known for its versatility in medicinal chemistry. The core structure features a bicyclic system with substitutions at the N⁴ and N⁶ positions. Specifically, the N⁴ position is occupied by a 3-chlorophenyl group, while the N⁶ position has two methyl groups. Crystallographic studies reveal that such derivatives form hydrogen-bonded sheets in their solid state, which may influence solubility and stability .

Properties

Molecular Formula

C19H17ClN6

Molecular Weight

364.8 g/mol

IUPAC Name

4-N-(3-chlorophenyl)-6-N,6-N-dimethyl-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine

InChI

InChI=1S/C19H17ClN6/c1-25(2)19-23-17(22-14-8-6-7-13(20)11-14)16-12-21-26(18(16)24-19)15-9-4-3-5-10-15/h3-12H,1-2H3,(H,22,23,24)

InChI Key

BZUAFCLAUSOZTK-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC(=CC=C4)Cl

Origin of Product

United States

Preparation Methods

Cyclocondensation of 5-Aminopyrazoles

A one-flask method utilizes 5-aminopyrazoles and N,N-substituted amides in the presence of PBr₃. For example, 5-amino-1-phenyl-1H-pyrazole reacts with DMF and PBr₃ to form a Vilsmeier intermediate, which undergoes heterocyclization with hexamethyldisilazane (HMDS) to yield 4,6-dichloro-1-phenyl-pyrazolo[3,4-d]pyrimidine. This method achieves yields up to 91% under optimized conditions (60–80°C, 3–5 hours).

Chlorination of Pyrazolo-Pyrimidinones

Alternative routes begin with pyrazolo[3,4-d]pyrimidin-4(5H)-one derivatives. Chlorination using POCl₃ and PCl₅ at reflux (110°C, 4–6 hours) converts the carbonyl groups at positions 4 and 6 to chlorides, yielding 4,6-dichloro intermediates. For instance, 1-phenyl-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4,6(5H)-dione (4 ) is converted to 4,6-dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (5 ) in 85% yield.

Functionalization at Position 6: Dimethylamine Incorporation

The 6-chloro substituent undergoes displacement with dimethylamine. This step requires careful optimization due to steric and electronic factors:

Two-Stage Amination

  • Primary Amination : Reaction with excess dimethylamine (5 equivalents) in tetrahydrofuran (THF) at 60°C for 8 hours.

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the target compound in 65–70% yield.

Microwave-Assisted Acceleration

Microwave irradiation (150°C, 30 minutes) enhances reaction efficiency, achieving comparable yields (68%) while reducing side products.

Comparative Analysis of Synthetic Routes

The table below evaluates methods based on yield, scalability, and practicality:

MethodKey StepYield (%)Time (h)ScalabilityReference
CyclocondensationOne-flask heterocyclization915High
Chlorination-SubstitutionPOCl₃-mediated chlorination856Moderate
Microwave AminationDimethylamine displacement680.5High

Mechanistic Insights and Side Reactions

Competing Pathways

  • Over-amination : Excess dimethylamine may lead to bis-amination at position 4, necessitating stoichiometric control.

  • Ring Hydrolysis : Prolonged exposure to moisture degrades the pyrazolo[3,4-d]pyrimidine core, emphasizing the need for anhydrous conditions.

Catalytic Enhancements

  • Lewis Acids : ZnCl₂ (5 mol%) accelerates NAS at position 4, reducing reaction time by 40%.

  • Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) improves dimethylamine solubility, boosting yields to 78%.

Industrial-Scale Considerations

Continuous Flow Synthesis

Adopting flow chemistry for the one-flask method reduces batch variability and achieves throughputs of 1 kg/day.

Waste Management

  • POCl₃ Neutralization : Quenching with ice-water followed by NaOH treatment minimizes environmental impact.

  • Solvent Recovery : Ethanol and THF are distilled and reused, lowering production costs by 30% .

Chemical Reactions Analysis

Types of Reactions

N4-(3-CHLOROPHENYL)-N6,N6-DIMETHYL-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted pyrazolo[3,4-d]pyrimidine derivatives .

Scientific Research Applications

N4-(3-CHLOROPHENYL)-N6,N6-DIMETHYL-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE has several scientific research applications:

Mechanism of Action

The compound exerts its effects primarily by inhibiting protein tyrosine kinases (PTKs). It binds to the ATP-binding site of the kinase, preventing the phosphorylation of tyrosine residues on target proteins. This inhibition disrupts signaling pathways involved in cell growth and proliferation, leading to anti-proliferative effects .

Comparison with Similar Compounds

Structural Variations in Pyrazolo[3,4-d]pyrimidine Derivatives

The biological activity of pyrazolo[3,4-d]pyrimidine derivatives is highly dependent on substituents at the N⁴ and N⁶ positions. Below is a comparative analysis of key analogs:

Compound Name N⁴ Substituent N⁶ Substituent Molecular Formula Molecular Weight Key Properties
Target Compound 3-Chlorophenyl N,N-Dimethyl C₁₉H₁₇ClN₆ 376.83 Forms hydrogen-bonded sheets; potential kinase inhibition
N⁴-(3,4-Dimethylphenyl)-N⁶-(3-methoxypropyl)-1-phenyl analog () 3,4-Dimethylphenyl 3-Methoxypropyl C₂₃H₂₆N₆O 402.50 Higher hydrophilicity due to methoxy group; anticancer applications
N⁴-(3-Chloro-4-fluorophenyl) analog () 3-Chloro-4-fluorophenyl Pyrazole-methyl C₁₄H₁₁ClFN₆ 331.73 Enhanced halogen bonding; KCa2 channel modulation
PR5-LL-CM01 () 3,4-Dimethylphenyl 2-Dimethylaminoethyl C₂₃H₂₇N₇ 401.51 PRMT5 inhibitor; antitumor activity
N⁴-(Benzodioxol-5-yl)-N⁶-(3-methoxypropyl) analog () Benzodioxol-5-yl 3-Methoxypropyl C₂₂H₂₂N₆O₃ 442.45 Improved metabolic stability; kinase inhibition

Key Observations :

  • Electron-Withdrawing Groups : The target compound’s 3-chlorophenyl group contrasts with electron-donating groups (e.g., methoxy in ), which may alter target selectivity.
  • Hydrogen Bonding : Hydrated forms (e.g., ) exhibit distinct crystallinity compared to anhydrous analogs, affecting bioavailability .

Antifungal and Antibacterial Activity

  • NSC11668 (): A bis(3-chlorophenyl) analog demonstrates antifungal activity against resistant strains, highlighting the importance of chloro substituents in disrupting fungal membranes .
  • Kinase Inhibitors (): Derivatives with methylsulfonyl or butoxy groups at N⁶ show antibacterial efficacy against Staphylococcus aureus (MIC values <10 µg/mL), suggesting that bulkier N⁶ substituents enhance bacterial membrane penetration .

Anticancer and Kinase Modulation

  • PR5-LL-CM01 (): Inhibits PRMT5 with IC₅₀ = 12 nM, attributed to the 2-dimethylaminoethyl group’s interaction with the enzyme’s hydrophobic pocket .
  • N⁴-Ethyl-N⁶,1-diphenyl analog (): Exhibits cytotoxicity against breast cancer cells (IC₅₀ = 8 µM), underscoring the role of phenyl groups in intercalating DNA .

Ion Channel Modulation

  • KCa2 Channel Modulators (): The 3-chloro-4-fluorophenyl analog acts as a subtype-selective positive modulator, with EC₅₀ = 0.3 µM, likely due to fluorine’s electronegativity enhancing target binding .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N⁴-(3-chlorophenyl)-N⁶,N⁆-dimethyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with pyrazolo[3,4-d]pyrimidine core formation, followed by selective N-arylation and dimethylation. Key steps include:

  • Core scaffold assembly : Cyclocondensation of aminopyrazole derivatives with nitriles or carbonyl compounds under acidic conditions (e.g., acetic acid) .
  • Substituent introduction : Suzuki-Miyaura coupling or nucleophilic aromatic substitution for introducing the 3-chlorophenyl group at N⁴. Dimethylation at N⁶ may require reductive amination or alkylation with methyl iodide under basic conditions (e.g., K₂CO₃) .
  • Optimization : Microwave-assisted synthesis or flow chemistry can reduce reaction times by 30–50% compared to conventional heating .

Q. Which analytical techniques are critical for characterizing this compound?

  • Methodological Answer :

  • Structural confirmation : Use ¹H/¹³C NMR to verify substituent positions and purity. For ambiguous signals, 2D NMR (COSY, HSQC) resolves overlapping peaks .
  • Crystallography : X-ray diffraction determines 3D conformation, critical for understanding binding interactions with kinases .
  • Purity assessment : HPLC with UV detection (λ = 254 nm) and mass spectrometry (LC-MS) confirm >95% purity .

Q. How can researchers identify the primary biological targets of this compound?

  • Methodological Answer :

  • Kinase profiling : Screen against a panel of 100+ kinases (e.g., CDK2, EGFR, VEGFR) using ATP-competitive binding assays. Measure IC₅₀ values to identify high-affinity targets .
  • Molecular docking : Perform in silico docking (e.g., AutoDock Vina) using crystallographic structures of kinase domains to predict binding modes .
  • Cellular assays : Test inhibition of cancer cell proliferation (e.g., MTT assay) in cell lines overexpressing suspected targets .

Advanced Research Questions

Q. How can researchers improve selectivity against off-target kinases?

  • Methodological Answer :

  • Structure-activity relationship (SAR) studies : Modify substituents at N⁴ and N⁶ positions. For example:
Substituent at N⁴Substituent at N⁶CDK2 IC₅₀ (nM)Off-target inhibition (EGFR IC₅₀)
3-ChlorophenylN,N-Dimethyl12 ± 1.5>1,000 nM (low)
4-MethylphenylN-Ethyl45 ± 3.2320 nM (moderate)
Data from analogous compounds suggest bulkier N⁴ groups reduce off-target binding .
  • Covalent modification : Introduce acrylamide or other warheads for irreversible binding to cysteine residues in target kinases .

Q. What strategies address resistance mechanisms in kinase inhibition?

  • Methodological Answer :

  • Combination therapy : Pair with allosteric inhibitors (e.g., CDK2/4/6 inhibitors) to overcome ATP-binding site mutations .
  • Proteolysis-targeting chimeras (PROTACs) : Conjugate the compound to E3 ligase recruiters to degrade resistant kinase mutants .

Q. How should in vivo efficacy and pharmacokinetics (PK) be evaluated?

  • Methodological Answer :

  • Xenograft models : Administer the compound (10–50 mg/kg, oral or i.p.) in nude mice bearing CDK2-driven tumors (e.g., MDA-MB-231). Monitor tumor volume and metastasis biweekly .
  • PK/PD studies : Collect plasma/tissue samples at intervals (0–24 hr) to measure:
  • Half-life (t₁/₂) : Optimize using liposomal formulations if t₁/₂ < 2 hr.
  • Bioavailability : Compare AUC values for oral vs. intravenous routes .

Contradictions and Future Directions

  • Synthesis scalability : suggests microwave synthesis improves yield, but highlights solvent compatibility issues (e.g., DMSO degradation at high temperatures). Further optimization is needed .
  • Target promiscuity : While CDK2 is a primary target, notes weak inhibition of FLT3 and RET kinases at high concentrations (>1 µM). Researchers should validate selectivity in orthogonal assays .

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